molecular formula C13H19NO B1279619 2-(Benzylamino)cyclohexanol CAS No. 51925-39-4

2-(Benzylamino)cyclohexanol

Cat. No.: B1279619
CAS No.: 51925-39-4
M. Wt: 205.3 g/mol
InChI Key: NJNCYFUGUYIMEQ-UHFFFAOYSA-N
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Description

2-(Benzylamino)cyclohexanol is an organic compound with the molecular formula C13H19NO It is a secondary alcohol where the hydroxyl group is attached to a cyclohexane ring, which is further substituted with a benzylamino group

Scientific Research Applications

2-(Benzylamino)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.

Safety and Hazards

The safety data sheet for a related compound, cyclohexanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)cyclohexanol typically involves the reaction of cyclohexanone with benzylamine. The process can be summarized as follows:

    Reductive Amination: Cyclohexanone reacts with benzylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. This reaction yields this compound.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylamino)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products:

    Oxidation: 2-(Benzylamino)cyclohexanone.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted cyclohexanol derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, influencing the compound’s biological activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

    Cyclohexanol: A simple alcohol with a hydroxyl group attached to a cyclohexane ring.

    Benzylamine: An amine with a benzyl group attached to an amino group.

    2-(Aminomethyl)cyclohexanol: Similar structure but with an aminomethyl group instead of a benzylamino group.

Uniqueness: 2-(Benzylamino)cyclohexanol is unique due to the presence of both a benzylamino group and a hydroxyl group on the cyclohexane ring

Properties

IUPAC Name

2-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCYFUGUYIMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-(Benzylamino)cyclohexanol a significant compound in organic synthesis?

A1: While not the final product, this compound serves as a crucial intermediate in the synthesis of optically pure trans-2-aminocyclohexanols []. These aminocyclohexanols are valuable building blocks for various pharmaceuticals and chiral ligands in asymmetric synthesis.

Q2: What is the key advantage of the synthetic route described in the research paper for producing optically pure trans-2-aminocyclohexanols?

A2: The research highlights a "green" and scalable process []. The use of hot water to promote aminolysis, (R)- and (S)-mandelic acid for resolution of enantiomers, and a low-loading Pd/C catalyst for debenzylation contribute to a more environmentally friendly and efficient synthesis compared to some alternative methods.

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